

carcinogenicity of 1,3-Dichloro-2-propanol IARC classification

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Compound of Interest

Compound Name: 1,3-Dichloro-2-propanol

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Carcinogenicity of 1,3-Dichloro-2-propanol: A Technical Guide

An In-depth Examination of the IARC Classification and Supporting Evidence for Researchers, Scientists, and Drug Development Professionals.

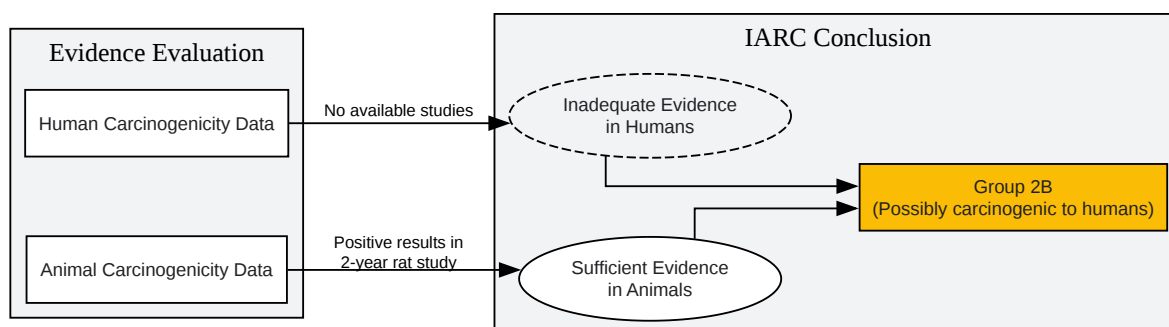
Executive Summary

1,3-Dichloro-2-propanol (1,3-DCP), a chemical intermediate and food contaminant, has been classified by the International Agency for Research on Cancer (IARC) as Group 2B, possibly carcinogenic to humans.^{[1][2]} This classification is predicated on sufficient evidence of carcinogenicity in experimental animals, while evidence in humans is inadequate.^{[1][2]} This guide provides a comprehensive overview of the toxicological data that form the basis of this classification, with a focus on key animal studies, genotoxicity, and metabolic pathways. Detailed experimental protocols and quantitative data are presented to offer a thorough understanding for researchers and professionals in drug development and chemical safety assessment.

IARC Carcinogenicity Classification

The IARC's evaluation of 1,3-DCP concluded that there is sufficient evidence in experimental animals for its carcinogenicity.^[1] However, a lack of human carcinogenicity data led to its

placement in Group 2B.[1] The overall evaluation reflects the strength of the animal data while acknowledging the absence of direct human evidence.



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Figure 1: Logical framework for the IARC Group 2B classification of 1,3-DCP.

Animal Carcinogenicity Studies

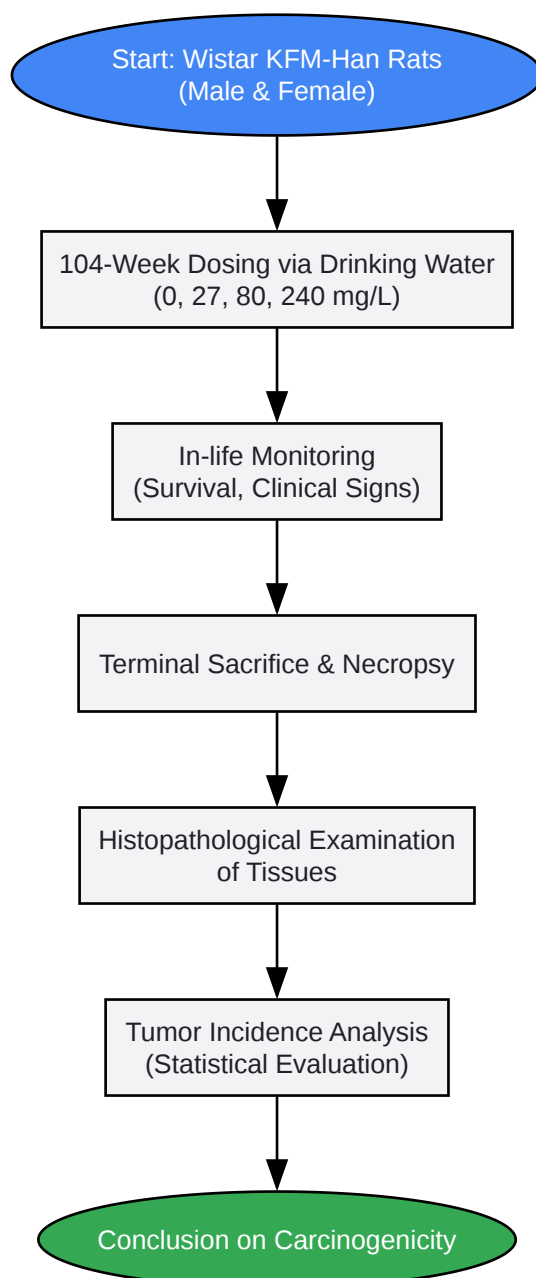
The primary evidence for the carcinogenicity of 1,3-DCP comes from a long-term drinking water study in rats.[1][3]

Experimental Protocol: 104-Week Rat Study

A pivotal 104-week study was conducted on Wistar KFM-Han rats, which formed a significant basis for the IARC's evaluation.[3][4]

- Test Animal: Male and female Wistar KFM-Han rats.[3]
- Administration Route: 1,3-DCP was administered in the drinking water.[1][3]
- Dosage: Concentrations were set at 0, 27, 80, or 240 milligrams per liter (mg/L).[3]
- Equivalent Doses:
 - Males: 0, 2.1, 6.3, and 19 mg/kg body weight/day.[3]

- Females: 0, 3.4, 9.6, and 30 mg/kg body weight/day.[3]
- Duration: Up to 104 weeks.[3]
- Observations: Animals were monitored for survival, clinical signs, and tumor development. A full histopathological examination was performed at the end of the study.



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Figure 2: Experimental workflow for the 104-week rat carcinogenicity study of 1,3-DCP.

Quantitative Data: Tumor Incidence

The administration of 1,3-DCP resulted in a statistically significant increase in the incidence of both benign and malignant tumors at multiple sites.^[3] The high-dose group showed reduced survival at 104 weeks compared to controls.^[3]

Table 1: Tumor Incidence in Male Wistar Rats Treated with 1,3-DCP in Drinking Water

Organ	Tumor Type	Control	Low Dose (2.1 mg/kg/day)	Mid Dose (6.3 mg/kg/day)	High Dose (19 mg/kg/day)
Liver	Hepatocellular Adenoma or Carcinoma (combined)	2/80	4/80	15/80	49/80
Tongue	Squamous Cell Papilloma or Carcinoma (combined)	0/80	1/80	10/80	45/80
Kidney	Renal Tubular Adenoma or Carcinoma (combined)	0/80	1/80	3/80	11/80
Thyroid	Follicular Cell Adenoma or Carcinoma (combined)	1/80	3/80	5/80	12/80

Data compiled from OEHHHA (2010) report.

^[3]

Table 2: Tumor Incidence in Female Wistar Rats Treated with 1,3-DCP in Drinking Water

Organ	Tumor Type	Control	Low Dose (3.4 mg/kg/day)	Mid Dose (9.6 mg/kg/day)	High Dose (30 mg/kg/day)
Liver	Hepatocellular Adenoma or Carcinoma (combined)	1/80	6/80	22/80	65/80
Hepatocellular Carcinoma alone	0/80	1/80	10/80	58/80	
Tongue	Squamous Cell Papilloma or Carcinoma (combined)	0/80	0/80	3/80	38/80
Thyroid	Follicular Cell Adenoma or Carcinoma (combined)	1/80	2/80	4/80	9/80
Data compiled from OEHHA (2010) report. Notably, many liver tumors in high-dose females metastasized to the lungs. [3]					

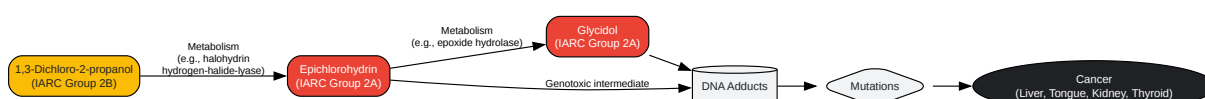
Genotoxicity

The genotoxic potential of 1,3-DCP has been investigated in various assays. While in vivo data are limited and have shown negative results, in vitro studies have demonstrated mutagenic activity.[1][2]

- In Vitro: 1,3-DCP is capable of inducing base-pair substitutions and frameshift mutations in bacterial reverse mutation assays (Ames test), particularly with metabolic activation (S9).[3]
- In Vivo: Available in vivo assays, such as the wing spot test in *Drosophila melanogaster* and a micronucleus assay in rat bone marrow, have yielded negative results.[2][5]
- Mechanism: The genotoxicity of 1,3-DCP is thought to be mediated through its metabolic conversion to reactive intermediates like epichlorohydrin.[1][5]

Metabolism and Potential Carcinogenic Pathways

The metabolism of 1,3-DCP is not fully elucidated in mammals but is believed to be a key factor in its carcinogenicity.[1] A plausible pathway involves its conversion to epichlorohydrin and subsequently to glycidol. Both of these metabolites are classified by IARC as Group 2A, "probably carcinogenic to humans." [1][6]



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